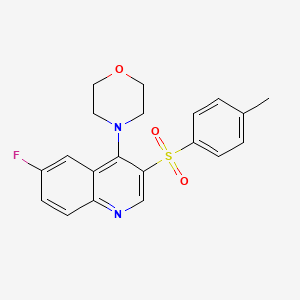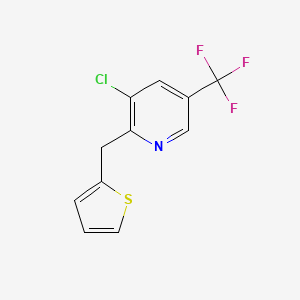![molecular formula C12H16F2N2O B2603789 1-[(2,4-Difluorophenyl)methyl]-3-(2-methylpropyl)urea CAS No. 2324647-66-5](/img/structure/B2603789.png)
1-[(2,4-Difluorophenyl)methyl]-3-(2-methylpropyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2,4-Difluorophenyl)methyl]-3-(2-methylpropyl)urea is an organic compound with the molecular formula C11H14F2N2O. This compound is characterized by the presence of a difluorophenyl group and a methylpropyl group attached to a urea moiety. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,4-Difluorophenyl)methyl]-3-(2-methylpropyl)urea typically involves the reaction of 2,4-difluorobenzylamine with isobutyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1-[(2,4-Difluorophenyl)methyl]-3-(2-methylpropyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of difluorophenyl ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted urea derivatives.
Applications De Recherche Scientifique
1-[(2,4-Difluorophenyl)methyl]-3-(2-methylpropyl)urea is utilized in various scientific research fields, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Used in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-[(2,4-Difluorophenyl)methyl]-3-(2-methylpropyl)urea involves its interaction with specific molecular targets. The difluorophenyl group may facilitate binding to hydrophobic pockets in proteins or enzymes, while the urea moiety can form hydrogen bonds with active site residues. This interaction can modulate the activity of the target protein, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-[(2,4-Difluorophenyl)methyl]-3-(4-methoxyphenyl)urea
- 1-[(2,4-Difluorophenyl)methyl]-3-(2-ethylpropyl)urea
- 1-[(2,4-Difluorophenyl)methyl]-3-(2-methylbutyl)urea
Uniqueness
1-[(2,4-Difluorophenyl)methyl]-3-(2-methylpropyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the difluorophenyl group enhances its stability and binding affinity, while the methylpropyl group provides steric hindrance that can influence its reactivity and selectivity.
Propriétés
IUPAC Name |
1-[(2,4-difluorophenyl)methyl]-3-(2-methylpropyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F2N2O/c1-8(2)6-15-12(17)16-7-9-3-4-10(13)5-11(9)14/h3-5,8H,6-7H2,1-2H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLTXPSWMPCAHHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)NCC1=C(C=C(C=C1)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 3-bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B2603713.png)


![3,5-bis[3-(difluoromethoxy)phenyl]-1H-pyrazole](/img/structure/B2603719.png)


![3-[3-(4-fluorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]propanoic acid](/img/structure/B2603722.png)
![(E)-1-[5-(4-fluorophenyl)furan-2-yl]-N-(4-methoxyphenyl)methanimine](/img/structure/B2603723.png)
![2-(1H-1,3-benzodiazol-1-yl)-N-[2-(thiophen-3-yl)ethyl]acetamide](/img/structure/B2603724.png)

![2-(4-chlorophenoxy)-N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}acetamide](/img/structure/B2603727.png)
![1-allyl-2-amino-N-(4-methylbenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2603728.png)
![3-[1-(3,4-dichlorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2603729.png)
